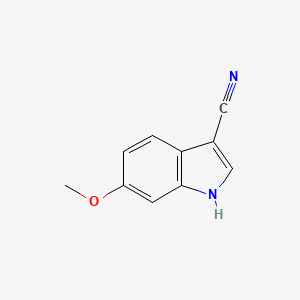

6-Methoxy-1H-indole-3-carbonitrile

Descripción general

Descripción

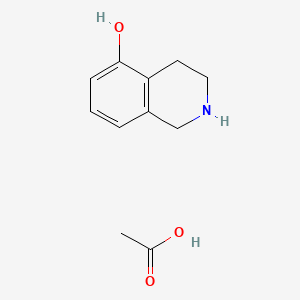

“6-Methoxy-1H-indole-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2O . It has a molecular weight of 172.19 . The compound is stored at 4°C and should be protected from light .

Molecular Structure Analysis

The InChI code for “6-Methoxy-1H-indole-3-carbonitrile” is 1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .

Physical And Chemical Properties Analysis

“6-Methoxy-1H-indole-3-carbonitrile” has a molecular weight of 172.19 . It is stored at 4°C and should be protected from light .

Aplicaciones Científicas De Investigación

Synthesis Reagent

6-Methoxy-1H-indole-3-carbonitrile can be used as a synthesis reagent for the preparation of various biologically active compounds . This includes the synthesis of 4-substituted β-lactams, which are a class of antibiotics including penicillins and cephalosporins .

Inhibitors of Glycogen Synthase Kinase 3β (GSK-3)

This compound can be used in the synthesis of inhibitors of Glycogen Synthase Kinase 3β (GSK-3) . GSK-3 is a serine/threonine protein kinase that mediates various cellular processes and is implicated in a number of diseases such as type 2 diabetes, Alzheimer’s disease, inflammation, cancer, and bipolar disorder .

Indole Fragments as Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors

6-Methoxy-1H-indole-3-carbonitrile can be used to synthesize indole fragments that act as Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors . IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides and is therefore a target for anticancer, immunosuppressive, antiviral, and antibiotic drugs .

HIV-1 Integrase Inhibitors

This compound can also be used in the synthesis of HIV-1 integrase inhibitors . HIV-1 integrase is an essential enzyme in the life cycle of the HIV-1 virus and is a target for antiretroviral therapy .

Multicomponent Reactions

6-Methoxy-1H-indole-3-carbonitrile can be used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .

Pharmacological Activity

Derivatives of indole, such as 6-Methoxy-1H-indole-3-carbonitrile, have been found to have important pharmacological activity . This includes potential applications in the development of new drugs .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

Indole derivatives, such as “6-Methoxy-1H-indole-3-carbonitrile”, are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Propiedades

IUPAC Name |

6-methoxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAJCUNVFURSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694848 | |

| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1H-indole-3-carbonitrile | |

CAS RN |

145692-57-5 | |

| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

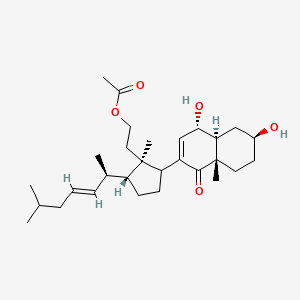

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)

![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)

![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)